N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-5-4-6-16(2)22(15)24-21(28)14-26-11-12-27-20(23(26)29)13-19(25-27)17-7-9-18(30-3)10-8-17/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIKWJUAYJXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 2,6-dimethylphenyl group: This step involves the use of electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 2,6-dimethylphenyl halides in the presence of a suitable catalyst.
Attachment of the 4-methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 4-methoxyphenyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Source |
|---|---|---|---|
| Reflux in 6M HCl (4 hours) | Aqueous HCl | 2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid | |
| Stirring with NaOH (1M, 60°C) | NaOH | Sodium salt of the carboxylic acid |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Pyrazolo[1,5-a]pyrazine Core
Electrophilic carbons in the pyrazine ring are susceptible to nucleophilic substitution, particularly at the C-4 position adjacent to the oxo group.
| Reaction Type | Reagents | Substitution Site | Products | Source |
|---|---|---|---|---|
| Alkylation | NaH, alkyl halides (R-X) | C-4 | 4-Alkyl derivatives | |
| Arylation | CuI, arylboronic acids | C-4 | 4-Aryl-substituted analogs |
Key Observations :
-
Reactions require anhydrous conditions and catalysts (e.g., CuI for Suzuki-Miyaura couplings) .
-
Steric hindrance from the 2,6-dimethylphenyl group limits substitution at adjacent positions.
Oxidation and Reduction Reactions
The pyrazine ring and methoxyphenyl group participate in redox reactions.
Oxidation of the Pyrazine Ring
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Pyrazine N-oxide derivatives | |
| m-CPBA | CH₂Cl₂, RT | Epoxidation of unsaturated bonds (if present) |
Reduction of the Acetamide Group
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | THF, reflux | N-(2,6-dimethylphenyl)-2-aminoethyl derivative | |
| H₂, Pd/C | Ethanol, 50 psi | Saturated pyrazoline analogs |
Demethylation of the Methoxy Group
The 4-methoxyphenyl group undergoes demethylation under strong acidic or Lewis acid conditions.
| Reagents | Conditions | Product | Source |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C to RT | 4-Hydroxyphenyl derivative | |
| HI (57% aq.) | Reflux, 12 hours | 4-Hydroxyphenyl derivative |
Applications :
Cycloaddition and Ring-Opening Reactions
The pyrazolo[1,5-a]pyrazine system participates in cycloadditions due to its conjugated π-system.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 110°C | Fused bicyclic adducts | |
| Photochemical [2+2] | UV light, acetone | Cyclobutane derivatives |
Limitations :
Stability Under Physiological Conditions
The compound’s stability in aqueous environments influences its pharmacokinetic profile.
| Condition | pH | Temperature | Degradation Products | Source |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | Hydrolyzed acetamide, pyrazine fragments | |
| Simulated gastric fluid | 1.2 | 37°C | Demethylated derivatives |
Key Finding :
-
The compound exhibits moderate stability at physiological pH but degrades rapidly under strongly acidic conditions.
Photochemical Reactivity
Exposure to UV light induces structural changes, particularly in the pyrazine ring.
| Wavelength | Solvent | Products | Mechanism | Source |
|---|---|---|---|---|
| 254 nm | Methanol | Ring-contracted imidazole analogs | Photoinduced electron transfer | |
| 365 nm | Acetonitrile | Isomeric pyrazolo derivatives | -sigmatropic shifts |
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable late-stage diversification.
| Coupling Type | Catalyst | Substrates | Products | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | N-Arylacetamide analogs |
Optimization Notes :
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is with a molecular weight of approximately 406.5 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the ACS Omega journal highlighted the synthesis of related compounds and their evaluation against various cancer cell lines, demonstrating promising growth inhibition rates .
Case Study: Anticancer Efficacy
- Compound Tested : this compound
- Cell Lines : SNB-19 (86.61% inhibition), OVCAR-8 (85.26% inhibition)
- Method : MTT assay for cell viability
- Results : High percent growth inhibition against tested cancer cell lines.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes .
Case Study: In Silico Docking Study
- Target Enzyme : 5-lipoxygenase
- Method : Molecular docking simulations
- Findings : Strong binding affinity indicating potential as an anti-inflammatory agent.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound's derivatives have shown antimicrobial activity against various bacterial strains. A study demonstrated that synthesized derivatives exhibited significant efficacy against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
- Pathogens Tested : S. aureus, E. coli
- Method : Disc diffusion method
- Results : Several derivatives exhibited zone of inhibition greater than standard antibiotics.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences and Implications:
Fluorine in enhances electronegativity, possibly improving binding affinity to target proteins .
Polarity and Solubility :
- The 4-methoxy group in the target compound increases polarity (polar surface area = 58.66 Ų) compared to ethoxy () or methyl () substituents, which may affect aqueous solubility .
N-(3-Ethylphenyl) analogs () show similar logP values but may differ in metabolic pathways due to ethyl group oxidation .
Herbicidal Potential
The pyrazolo[1,5-a]pyrazine core is structurally analogous to triazolo[1,5-a]pyrimidines (e.g., flumetsulam), a class of acetolactate synthase (ALS) inhibitors used in pre-emergence herbicides . The 2,6-dimethylphenyl group in the target compound may mimic the steric effects of 2,6-difluorophenyl in flumetsulam, enhancing soil persistence .
Antimicrobial Activity
N-(2,6-Dimethylphenyl)acetamide derivatives () exhibit notable bioactivity against pathogens. For example, compounds with N-(2,6-dimethylphenyl) groups showed improved inhibition of fungal strains compared to N-(4-methoxyphenyl) analogs, likely due to increased lipophilicity .
Physicochemical Properties
- logP and logD : The target compound’s logP (3.31) is comparable to its analogs, suggesting moderate membrane permeability.
- Hydrogen Bonding: The pyrazinone oxygen and acetamide NH provide hydrogen-bonding sites, critical for target engagement .
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H25N3O3S2
- Molecular Weight : 527.6571 g/mol
- CAS Number : 315684-17-4
Biological Activity Overview
The compound exhibits a range of biological activities, including anticonvulsant and potential antiviral effects. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in neurological and infectious diseases.
Anticonvulsant Activity
Research indicates that compounds similar to this compound demonstrate significant anticonvulsant properties. For example:
- A study highlighted that N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited anticonvulsant activity in animal models by increasing GABA levels and inhibiting GABA transaminase activity .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored:
- Recent studies have shown that pyrazolo derivatives exhibit antiviral activity against various viruses such as HIV and influenza. The structural similarities suggest that this compound could exhibit similar effects .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- GABAergic Modulation : The compound may enhance GABAergic neurotransmission, which is crucial for its anticonvulsant effects.
- Inhibition of Viral Replication : Its structural components may allow it to interfere with viral entry or replication processes in host cells.
Case Study 1: Anticonvulsant Evaluation
In a controlled study using animal models, the compound was administered via intraperitoneal and oral routes. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential utility in treating epilepsy.
Case Study 2: Antiviral Screening
A series of in vitro assays evaluated the antiviral efficacy of similar pyrazolo compounds against HIV and influenza viruses. The findings suggested that modifications in the chemical structure could enhance activity against these pathogens.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, and how can reaction yields be improved?
- Methodology :
- Use α-chloroacetamides or substituted pyrazolo-pyrimidinones as intermediates, reacting with arylpiperazines or aryl-substituted amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yields. For example, a 72% yield was achieved for a structurally related pyrazolo-pyrazine derivative under similar conditions .
- Optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) to maximize yield and minimize byproducts .
Q. How is the structural conformation of this compound validated, and what analytical techniques are most reliable?
- Methodology :
- 1H/13C NMR : Assign peaks for key groups (e.g., NH amid at δ 13.30 ppm, aromatic protons at δ 7.42–7.58 ppm) to confirm regiochemistry .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., amine:imine ratios of 50:50 observed in related pyrazolo-pyrazines) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., C22H21N3O3 for derivatives) .
Advanced Research Questions
Q. How do tautomerism and isomerism impact the compound's reactivity and biological activity?
- Methodology :
- Compare NMR data with computational models (e.g., DFT calculations) to identify dominant tautomeric forms (e.g., 4-oxo vs. 4-hydroxy) .
- Use kinetic studies to assess interconversion rates under varying pH and solvent conditions .
- Correlate tautomeric states with bioactivity (e.g., altered binding affinity in enzyme assays due to imine vs. amine forms) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Adjust assay conditions (e.g., buffer pH, redox environment) to mimic physiological states, as the 4-oxo group may exhibit redox sensitivity .
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy to ethoxy groups) .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodology :
- Molecular docking : Use PyMOL or AutoDock to simulate binding to kinases or GPCRs, focusing on the pyrazolo-pyrazine core and acetamide linker .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., hydrogen bonds with the 4-oxo group) .
- QSAR models : Train models on analogs with known IC50 values to predict potency .
Methodological Challenges and Solutions
Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?
- Solution :
- Use orthogonal methods: Combine HPLC (C18 column, 0.1% TFA/ACN) with TLC (silica, UV visualization) .
- Re-crystallize from ethanol/water to remove hygroscopic impurities affecting elemental analysis .
Q. What causes variability in regioselectivity during electrophilic substitution reactions on the pyrazolo-pyrazine core?
- Solution :
- Control electronic effects by introducing electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl moiety to direct substitution .
- Use Lewis acids (e.g., AlCl3) to stabilize transition states in Friedel-Crafts-like reactions .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
